![molecular formula C23H21FN2O2S B11364730 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11364730.png)
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドは、様々な官能基で置換されたピリジン環を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドの合成は、一般的に市販の前駆体から始まる複数の工程を伴います。一般的な合成経路の1つは、以下の工程を含みます。
ピリジン環の形成: ピリジン環は、適切な前駆体を含む環化反応によって合成できます。
フルオロフェニル基の導入: 4-フルオロフェニル基は、求核置換反応によって導入できます。
スルファニル基の結合: スルファニル基は、通常、チオール化反応によって導入されます。
カルボキサミド基の形成: カルボキサミド基は、対応するアミンとカルボン酸誘導体を含むアミド化反応によって形成されます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成工程の最適化が含まれる場合があります。これには、触媒の使用、制御された反応条件(温度、圧力)、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応の分析
反応の種類
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドは、以下の化学反応を含む、様々な化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: カルボニル基は、アルコールを形成するために還元できます。
置換: フルオロフェニル基は、求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応は、ハロゲンやニトロ化剤などの試薬を伴うことが多いです。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 様々な置換された芳香族化合物。
4. 科学研究への応用
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています。
医学: そのユニークな構造的特徴により、潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 2-{[2-(4-クロロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミド
- 2-{[2-(4-ブロモフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミド
ユニークさ
2-{[2-(4-フルオロフェニル)-2-オキソエチル]スルファニル}-4,6-ジメチル-N-(2-メチルフェニル)ピリジン-3-カルボキサミドにおける4-フルオロフェニル基の存在は、独特の電子特性を付与し、塩素化または臭素化された類似体とは異なります。
類似化合物との比較
Similar Compounds
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
Uniqueness
The presence of the 4-fluorophenyl group in 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs
特性
分子式 |
C23H21FN2O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21FN2O2S/c1-14-6-4-5-7-19(14)26-22(28)21-15(2)12-16(3)25-23(21)29-13-20(27)17-8-10-18(24)11-9-17/h4-12H,13H2,1-3H3,(H,26,28) |
InChIキー |
BCJYXBLWYQSWLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364651.png)
![5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364659.png)
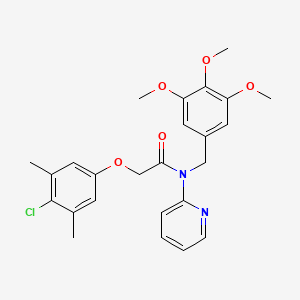

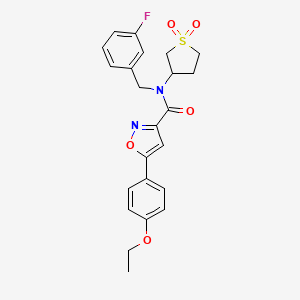
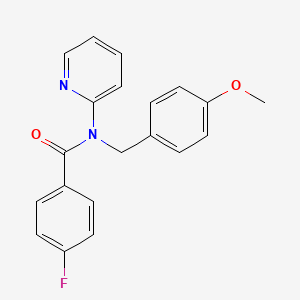
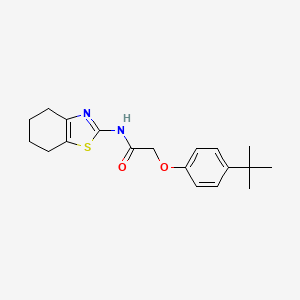
![4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11364698.png)
![5-bromo-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11364704.png)
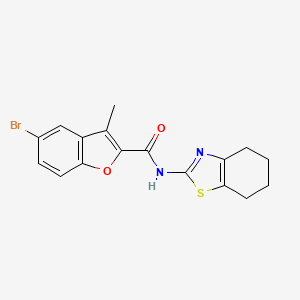
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B11364707.png)
![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11364718.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11364738.png)
![2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B11364744.png)
